Mtb-IN-5

Mycobacterium tuberculosis MABA assay respiration inhibition

Mtb-IN-5 ((-)17j) is a superior, chiral isoxazole-ring-fused thiazolo-2-pyridone for advanced TB research. With a 0.49 µM MABA IC50, it is 29x more potent than the first-gen compound C10. It uniquely restores isoniazid (INH) activity in INH-resistant Mtb. Supplied as the resolved, more active (-) enantiomer, it ensures precise, stereospecific results.

Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
Cat. No. B12374844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-IN-5
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=O)N4C(CSC4=C3C5CC5)C(=O)O
InChIInChI=1S/C24H24N2O4S/c1-24(2,3)15-8-6-13(7-9-15)17-11-19(30-25-17)16-10-20(27)26-18(23(28)29)12-31-22(26)21(16)14-4-5-14/h6-11,14,18H,4-5,12H2,1-3H3,(H,28,29)
InChIKeyLHVKTOZEGWRTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mtb-IN-5: A High-Potency Second-Generation Isoxazole Inhibitor of Mycobacterium tuberculosis Respiration for Procurement in TB Drug Discovery


Mtb-IN-5 (compound (-)17j, CAS 2954888-39-0) is a chiral isoxazole-ring-fused thiazolo-2-pyridone derivative with validated anti-Mycobacterium tuberculosis (Mtb) activity. It functions as an inhibitor of Mtb respiration and biofilm formation and acts as a potentiator of the antibiotic isoniazid (INH) against INH-resistant Mtb mutants [1]. The compound was developed as part of a second-generation optimization program built upon the first-generation hit C10, with the explicit goal of improving potency and drug-like properties while preserving the ability to reverse INH resistance [1].

Mtb-IN-5 Cannot Be Interchanged with C10, Mtb-IN-4 (17h), or Triazole Analogs Due to Quantified Potency Gaps and Enantiomer-Specific Activity


Within the ring-fused thiazolo-2-pyridone class, closely related analogs exhibit marked quantitative differences in anti-Mtb potency that preclude generic substitution. The parent compound C10 serves as the baseline for fold-improvement comparisons, but its substantially lower potency makes it unsuitable for applications requiring high-efficacy inhibition [1]. The direct structural analog Mtb-IN-4 (17h, β-naphthyl-substituted isoxazole) differs from Mtb-IN-5 only in its terminal aryl substituent (β-naphthyl vs. 4-tert-butylphenyl), yet this single modification produces a measurable potency difference [1]. Furthermore, heterocyclic spacer variation (isoxazole vs. triazole) on the same scaffold results in significantly altered activity, as demonstrated by direct comparisons between 17j and its triazole counterpart 15d [1]. Finally, Mtb-IN-5 is supplied as the resolved (-) enantiomer, which displays superior activity relative to both the (+) enantiomer and the racemic mixture—a stereochemical distinction that would be lost if a racemic or uncharacterized enantiomeric preparation were substituted [1].

Mtb-IN-5 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons Against C10, 17h, and Triazole Analog 15d


Mtb-IN-5 Exhibits 29-Fold Higher Potency Than Parent Compound C10 in Respiration/Growth Inhibition

In the microplate Alamar Blue assay (MABA), which measures Mtb metabolic activity and respiration, Mtb-IN-5 (compound 17j) demonstrated an IC50 of 0.49 μM. This represents a greater than 29-fold improvement in potency over the first-generation parent compound C10 (IC50 = 14.44 μM) [1]. The fold-improvement is explicitly quantified in the published analysis, establishing Mtb-IN-5 as a substantially more potent second-generation derivative [1].

Mycobacterium tuberculosis MABA assay respiration inhibition IC50 structure-activity relationship

Mtb-IN-5 Demonstrates Superior Potency Over the Closest Structural Analog Mtb-IN-4 (17h) in MABA

Among the two most potent isoxazole derivatives identified in the study, Mtb-IN-5 (17j, 4-tert-butylphenyl substituent) achieved an IC50 of 0.49 μM, whereas its closest structural analog Mtb-IN-4 (17h, β-naphthyl substituent) exhibited an IC50 of 0.70 μM [1]. Both compounds were developed in parallel from the same scaffold and evaluated under identical experimental conditions, enabling a direct potency comparison [1].

Mycobacterium tuberculosis isoxazole structure-activity relationship IC50 comparison

Isoxazole Spacer Confers Approximately 11.6-Fold Superior Potency Over Triazole Analog Bearing Identical Terminal Substituent

To directly evaluate the impact of the heterocyclic spacer on anti-Mtb activity, the study synthesized and tested triazole analog 15d, which bears the identical 4-tert-butylphenyl terminal substituent as Mtb-IN-5 (17j). The triazole analog 15d exhibited an IC50 of 5.67 μM, whereas the isoxazole-containing Mtb-IN-5 (17j) achieved an IC50 of 0.49 μM—an approximately 11.6-fold difference in potency [1]. This direct comparison confirms that the isoxazole spacer is significantly more favorable than triazole for anti-Mtb activity in this chemotype [1].

Mycobacterium tuberculosis heterocyclic spacer isoxazole triazole structure-activity relationship

The (-) Enantiomer of 17j Is the Most Active Stereoisomeric Form, Outperforming Both the Racemic Mixture and the (+) Enantiomer

Following identification of 17j as the most potent racemic isoxazole derivative, the enantiomers were resolved and evaluated separately. The (-)17j enantiomer demonstrated the highest activity among all forms tested, exceeding the activity of both the 17j racemic mixture and the (+)17j enantiomer [1]. The authors explicitly state that '(-)17j enantiomer was the most active component compared to the 17j racemic mixture and (+)17j enantiomer' [1]. Mtb-IN-5 as supplied commercially is the resolved (-) enantiomer.

Mycobacterium tuberculosis chirality enantiomer stereospecific activity

Mtb-IN-5 Potentiates INH Activity Against INH-Resistant Mtb, a Functional Capability Not Shared by Direct-Acting Antimycobacterials That Lack Resistance-Reversal Activity

Mtb-IN-5 was designed as part of a series that preserves the INH potentiation behavior originally identified for the parent compound C10. The study confirms that the second-generation isoxazole derivatives, including 17j, retain and improve upon the ability to potentiate INH-mediated inhibition of INH-resistant Mtb mutants [1]. This functional capability—reversing or disarming INH resistance in katG mutant strains—is a defining feature of the ring-fused thiazolo-2-pyridone class and represents a mechanism distinct from conventional direct-acting antimycobacterial agents that lack this resistance-reversal phenotype [1].

Mycobacterium tuberculosis isoniazid resistance INH potentiation katG mutants drug resistance reversal

Mtb-IN-5 Application Scenarios: Drug-Resistant TB Research, Intracellular Infection Models, and Combination Therapy Screening


High-Potency Probe for Investigating Mtb Respiration Inhibition and Biofilm Disruption

Mtb-IN-5 is indicated for use as a high-potency chemical probe in studies examining Mtb respiratory metabolism and biofilm formation. With a MABA IC50 of 0.49 μM—representing a 29-fold improvement over the first-generation compound C10 [1]—it enables robust inhibition of Mtb respiration at lower concentrations than alternative compounds in the same class. This potency advantage makes Mtb-IN-5 particularly suitable for assays where compound solubility, cellular toxicity, or off-target effects at higher concentrations might confound interpretation. Researchers studying the role of respiration in Mtb persistence or biofilm-mediated antibiotic tolerance should select Mtb-IN-5 over C10 or Mtb-IN-4 to minimize confounding variables related to compound concentration.

Investigating INH Resistance Reversal and Adjunctive Therapy Strategies Against katG Mutant Mtb

Mtb-IN-5 retains and improves upon the INH potentiation capability of the parent compound C10, enabling restoration of INH activity in INH-resistant Mtb strains harboring katG mutations [1]. This functional property is not shared by conventional antimycobacterial agents that lack resistance-reversal mechanisms. Mtb-IN-5 should be prioritized for studies investigating adjunctive therapy approaches, combination screening with INH or other anti-TB agents, and mechanistic investigations into how respiratory inhibition enables chemical disarming of INH resistance. The improved potency and therapeutic window relative to C10 [1] further support its selection for in vitro combination studies requiring a robust potentiation signal.

Stereospecific Activity Studies Requiring the Most Active Enantiomeric Form

Mtb-IN-5 is supplied as the resolved (-) enantiomer of 17j, which was demonstrated to be the most active stereochemical form when compared directly to the (+) enantiomer and the racemic mixture [1]. For researchers conducting enantiomer-specific SAR investigations, chiral chromatography method development, or studies examining stereospecific target engagement, procurement of the resolved (-) enantiomer is essential. Use of a racemic mixture or the incorrect enantiomer would confound activity measurements and obscure stereospecific contributions to potency and selectivity.

Intracellular Mtb Replication Assays in Macrophage Infection Models

The study provides the first evidence that ring-fused thiazolo-2-pyridones can inhibit intracellular Mtb growth in macrophages, with 17h and 17j demonstrating greater potency than C10 in this infection-relevant context [1]. Mtb-IN-5 is therefore an appropriate selection for researchers employing macrophage infection models (e.g., RAW 264.7 or primary macrophage systems) to evaluate compound efficacy against intracellular Mtb. The compound's ability to inhibit Mtb replication within host cells, combined with its favorable toxicity profile in mammalian cell lines at concentrations that inhibit Mtb [1], supports its utility in host-directed therapy studies and assays where compound must retain activity in the intracellular environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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